molecular formula C15H13NO4 B6415321 4-(4-Ethoxycarbonylphenyl)nicotinic acid CAS No. 1261986-15-5

4-(4-Ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6415321
CAS No.: 1261986-15-5
M. Wt: 271.27 g/mol
InChI Key: ZDOXKRCNEOVDHZ-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid), featuring a 4-ethoxycarbonylphenyl substituent at the 4-position of the pyridine ring. The ethoxycarbonyl group (–COOCH₂CH₃) on the para position of the phenyl ring introduces steric bulk and moderate electron-withdrawing effects.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-9-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOXKRCNEOVDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692705
Record name 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-15-5
Record name 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenolysis Conditions

  • Catalyst : 5% Pd/C (10–20 wt% loading)

  • Solvent : Ethanol or ethyl acetate

  • Temperature : 80–100°C

  • Pressure : 1.5–2.0 MPa H₂

  • Yield : ~85–92% (based on analogous reactions)

Hydrolysis of the Cyano Group

The 3-cyano group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures (90–100°C). For example, 70% NaOH in ethanol under reflux for 6 hours achieves full conversion to the carboxylic acid.

Alternative Pathways via Hydrolysis-Hydrogenolysis

An alternative sequence involves hydrolyzing the chlorinated intermediate before hydrogenolysis. For instance, 2,6-dichloro-3-cyano-4-(4-ethoxycarbonylphenyl)pyridine is first hydrolyzed with NaOH to 2,6-dichloro-4-(4-ethoxycarbonylphenyl)nicotinic acid, followed by Pd/C-catalyzed hydrogenolysis to remove chlorides. This route minimizes side reactions but requires careful pH control during hydrolysis.

Challenges in Steric and Electronic Modulation

The ethoxycarbonylphenyl group introduces steric hindrance and electronic effects that complicate synthesis:

  • Steric Effects : Bulky substituents reduce cyclization efficiency. For example, yields drop by 15–20% when compared to trifluoromethyl analogs.

  • Electronic Effects : The electron-withdrawing ethoxycarbonyl group deactivates the pyridine ring, necessitating higher temperatures or stronger catalysts for hydrogenolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical pathways for this compound, extrapolated from analogous compounds:

Step Reagents/Conditions Yield Key Challenges
CyclocondensationKOH, MeOH, reflux65–75%Steric hindrance from ethoxycarbonyl
ChlorinationPOCl₃, 80–100°C80–85%Corrosive reagents, moisture-sensitive
HydrogenolysisPd/C, H₂ (1.8 MPa), 80°C85–92%Catalyst poisoning by chloride ions
Hydrolysis70% NaOH, ethanol, reflux90–95%Side reactions at high pH

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Derivatives

Substituent Position and Functional Group Variations

Nicotinic acid derivatives are classified based on substituent positions (e.g., 4-, 5-, or 6-position on the pyridine ring) and the nature of the substituent. Key analogs include:

4-Substituted Nicotinic Acids
Compound Name Substituent (Position) Key Properties
4-Methylnicotinic acid –CH₃ at pyridine-4 Commercially available; smaller substituent enhances solubility .
4-Phenylnicotinic acid –C₆H₅ at pyridine-4 Bulkier substituent reduces solubility; synthesized via organolithium routes .
4-(Trifluoromethyl)nicotinic acid –CF₃ at pyridine-4 High electronegativity alters electronic properties; crystallizes in monoclinic system .
4-(4-Methylsulfonylphenyl)nicotinic acid –C₆H₄–SO₂CH₃ at pyridine-4 Strong electron-withdrawing group; potential enzyme inhibition applications .
4-(4-Ethoxycarbonylphenyl)nicotinic acid –C₆H₄–COOCH₂CH₃ at pyridine-4 Moderate electron-withdrawing ester group; hydrolytically sensitive .
5-Substituted Nicotinic Acids

| 5-(4-Formylphenyl)nicotinic acid | –C₆H₄–CHO at pyridine-5 | Formyl group enables further functionalization; molecular weight = 227.22 g/mol . |

Physicochemical Properties

  • Solubility : The ethoxycarbonyl group in this compound reduces aqueous solubility compared to unsubstituted nicotinic acid but improves lipophilicity, which is advantageous for membrane permeability in drug design.
  • Melting Point : Analogous compounds like 4-(methoxycarbonyl)nicotinic acid melt at 183–185°C, suggesting that substituent bulk and polarity significantly influence thermal stability .
  • Electronic Effects : The ethoxycarbonyl group (–COOEt) is less electron-withdrawing than –SO₂CH₃ or –CF₃, leading to intermediate reactivity in electrophilic substitution reactions .

Data Table: Comparative Analysis of Nicotinic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Group Melting Point (°C)
Nicotinic acid C₆H₅NO₂ 123.11 N/A –COOH 237
4-Methylnicotinic acid C₇H₇NO₂ 137.14 Pyridine-4 –CH₃ 285–287
4-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 Pyridine-4 –CF₃ Not reported
This compound C₁₅H₁₃NO₅ 287.27 Pyridine-4 –C₆H₄–COOEt Not reported
5-(4-Formylphenyl)nicotinic acid C₁₃H₉NO₃ 227.22 Pyridine-5 –C₆H₄–CHO Not reported

Q & A

Q. What are the common synthetic routes for 4-(4-Ethoxycarbonylphenyl)nicotinic acid, and how is regioselectivity achieved?

The synthesis typically involves coupling reactions between substituted pyridine precursors and aryl groups. For example, 4-substituted nicotinic acid derivatives can be synthesized via organolithium additions to pyridyl oxazolines, followed by oxidation and deprotection steps . Regioselectivity is controlled by steric and electronic factors during nucleophilic addition, favoring the 4-position due to the oxazoline directing group. Characterization via 1H^1H-NMR and IR confirms the substitution pattern.

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Standard techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic substitution and ethoxycarbonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers under inert gas (e.g., argon). Use non-permeable gloves (nitrile or neoprene) and safety goggles during handling. Avoid exposure to strong oxidizers, as decomposition may release toxic gases like CO or NOx_x .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production of this compound?

Optimize reaction conditions using factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, increasing the molar ratio of organolithium reagent to oxazoline precursor improves yield but may require stricter moisture control . Monitor intermediates via TLC or in-situ IR to minimize side reactions.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Unexpected shifts may arise from dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals. Compare experimental data with computational predictions (DFT calculations) for validation .

Q. How does the ethoxycarbonyl group influence the compound’s reactivity in biological systems?

The ethoxycarbonyl moiety enhances lipophilicity, potentially improving membrane permeability. However, esterase-mediated hydrolysis in vivo may convert it to the carboxylic acid form, altering bioactivity. Use competitive binding assays (e.g., with serum esterases) to evaluate metabolic stability .

Q. What are the challenges in designing experiments to study interactions between this compound and proteins?

Key challenges include:

  • Solubility : Use DMSO or PEG-based solvents while ensuring <1% v/v to avoid protein denaturation.
  • Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative analysis.
  • Specificity : Compare results with structurally similar analogs (e.g., 5-(4-formylphenyl)nicotinic acid) to identify critical functional groups .

Q. How can researchers address discrepancies in reported biological activity across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using reference compounds (e.g., 4-trifluoromethylnicotinic acid) and validate purity via orthogonal methods (HPLC + MS). Perform dose-response curves to ensure reproducibility .

Methodological Considerations

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Use software like Gaussian (for DFT calculations), Schrödinger Suite (docking studies), or ACD/Labs Percepta (logP, pKa prediction). Validate predictions with experimental data from PubChem or NIST Chemistry WebBook .

Q. How can researchers design a comparative study with analogs like 4-(2-(4-formylphenylethynyl))benzonitrile?

  • Structural Analysis : Overlay crystal structures or optimized geometries to assess steric/electronic differences.
  • Activity Profiling : Test analogs in parallel using enzyme inhibition or cell viability assays.
  • SAR Analysis : Correlate substituent effects (e.g., ethoxycarbonyl vs. nitrile) with activity trends .

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